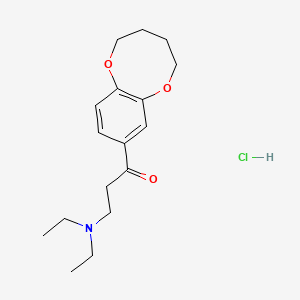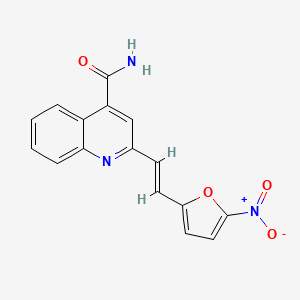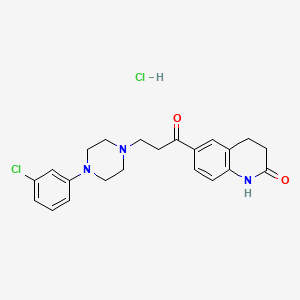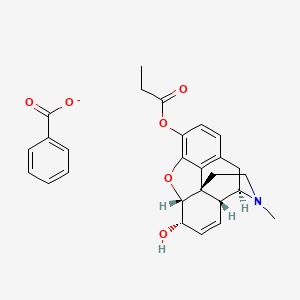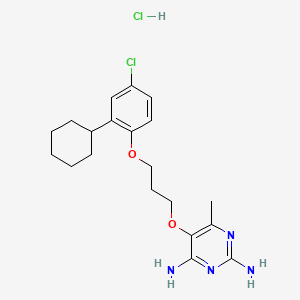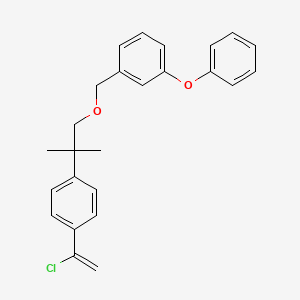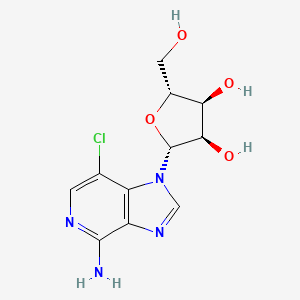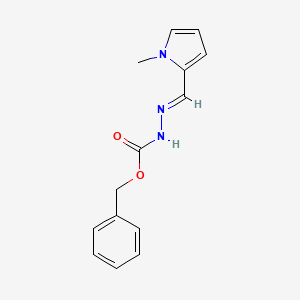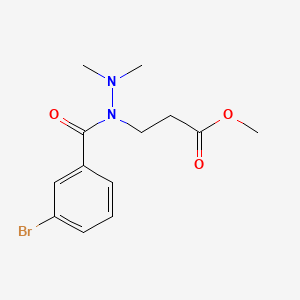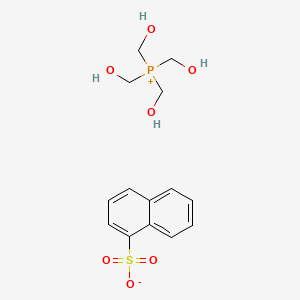
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) is a chemical compound that combines a phosphonium ion with four hydroxymethyl groups and a 1-naphthalenesulfonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 1-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery.
Mechanism of Action
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound’s phosphonium ion can interact with cellular components, leading to various biological effects. The hydroxymethyl groups may also play a role in its activity by participating in chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) include other tetrakis(hydroxymethyl)phosphonium salts, such as:
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(hydroxymethyl)phosphonium acetate
Uniqueness
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) is unique due to its combination of a phosphonium ion with a 1-naphthalenesulfonate anion.
Properties
CAS No. |
79481-21-3 |
|---|---|
Molecular Formula |
C14H19O7PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
naphthalene-1-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
InChI Key |
IKTWUMXQVVENPA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


